6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been shown to have antiviral or antitumoral activity .
Mode of Action
It has been suggested that the antitumoral activity of similar compounds is due to the inhibition of tubulin polymerization . This suggests that the compound may interact with its targets, leading to changes in cellular structures and functions.
Biochemical Pathways
The inhibition of tubulin polymerization would disrupt the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .
Pharmacokinetics
Similar compounds have been shown to have good thermal stability , which could potentially impact their bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is likely to be cell death, given its potential antitumoral activity. By inhibiting tubulin polymerization, the compound disrupts the process of cell division, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a diketone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction under reflux conditions.
Synthesis of the Imidazo[2,1-b]thiazole Moiety: This involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reactions: The pyrazole and imidazo[2,1-b]thiazole intermediates are then coupled with a pyridazine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Amidation: The final step involves the amidation of the coupled product with a suitable carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazo[2,1-b]thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including signal transduction and gene expression.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7OS/c1-13-11-14(2)28(26-13)19-8-7-17(24-25-19)20(29)22-16-6-4-3-5-15(16)18-12-27-9-10-30-21(27)23-18/h3-12H,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTIOVTXDKXLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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